molecular formula C24H32N2O5S2 B2766375 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine CAS No. 865611-82-1

3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine

Cat. No.: B2766375
CAS No.: 865611-82-1
M. Wt: 492.65
InChI Key: VWHDHBODTGSGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Scientific Research Applications

3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine typically involves multiple steps. One common method includes the reaction of 3-methylpiperidine with sulfonyl chloride derivatives under controlled conditions to form the sulfonylpiperidine intermediate. This intermediate is then reacted with phenoxyphenyl derivatives to form the final compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual sulfonyl groups and piperidine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-19-5-3-15-25(17-19)32(27,28)23-11-7-21(8-12-23)31-22-9-13-24(14-10-22)33(29,30)26-16-4-6-20(2)18-26/h7-14,19-20H,3-6,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHDHBODTGSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.